molecular formula C19H32O3 B14735827 Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate CAS No. 6268-55-9

Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate

Cat. No.: B14735827
CAS No.: 6268-55-9
M. Wt: 308.5 g/mol
InChI Key: RXXXGBJMULMZIX-UHFFFAOYSA-N
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Description

Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with a hydroxyethyl and a methyl group, and a nonanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate can be achieved through several synthetic routes. One common method involves the esterification of nonanoic acid with an alcohol derivative of the substituted cyclohexadiene. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the ozonolysis of oleic acid to produce nonanoic acid, followed by esterification with the appropriate alcohol derivative. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and hydroxyethyl groups on the cyclohexadiene ring can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release nonanoic acid, which may have biological activity. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nonanoate: A simpler ester of nonanoic acid, lacking the substituted cyclohexadiene ring.

    Methyl 4-(1-hydroxyethyl)benzoate: Contains a benzoate ester with a hydroxyethyl group, but lacks the cyclohexadiene ring and nonanoate chain.

    Pelargonic acid methyl ester: Another ester of nonanoic acid, similar in structure but without the cyclohexadiene ring.

Uniqueness

Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate is unique due to its combination of a cyclohexadiene ring with a hydroxyethyl and methyl substitution, and a nonanoate ester chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6268-55-9

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate

InChI

InChI=1S/C19H32O3/c1-16(20)17-11-14-19(2,15-12-17)13-9-7-5-4-6-8-10-18(21)22-3/h11-12,14,16,20H,4-10,13,15H2,1-3H3

InChI Key

RXXXGBJMULMZIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCC(C=C1)(C)CCCCCCCCC(=O)OC)O

Origin of Product

United States

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